Technical Monograph: 2-(2,6-Dichloro-4-formylphenoxy)propanoic Acid
Technical Monograph: 2-(2,6-Dichloro-4-formylphenoxy)propanoic Acid
A Bifunctional Scaffold for Allosteric Hemoglobin Modulation and Fragment-Based Drug Discovery
Executive Summary
2-(2,6-Dichloro-4-formylphenoxy)propanoic acid (CAS: 812642-69-6) represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of hematologic therapeutics. Its structure combines two pharmacologically distinct moieties: a 2,6-dichlorophenoxyacetic acid core (mimicking the allosteric effector motifs of RSR-13/Efaproxiral) and a para-formyl group (capable of reversible Schiff-base formation, similar to Voxelotor).
This guide details the synthesis, physicochemical characterization, and strategic application of this molecule as a dual-mechanism probe for Sickle Cell Disease (SCD) and hypoxic oncology research.
Chemical Identity & Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-(2,6-dichloro-4-formylphenoxy)propanoic acid | Often referred to as a "hybrid" effector scaffold. |
| CAS Number | 812642-69-6 | Commercially available as a research reagent. |
| Molecular Formula | C₁₀H₈Cl₂O₄ | |
| Molecular Weight | 263.07 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Predicted) | ~2.3 - 2.6 | Lipophilic enough for RBC membrane penetration. |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid ionizes at physiological pH. |
| H-Bond Donors/Acceptors | 1 / 4 | Compliant with Lipinski’s Rule of 5. |
Synthetic Protocol
The synthesis follows a convergent Williamson Ether Synthesis pathway. The presence of the electron-withdrawing chlorine atoms at the ortho positions of the phenol increases the acidity of the hydroxyl group, facilitating deprotonation, but also introduces steric hindrance that necessitates optimized thermal conditions.
Reagents & Materials
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Precursor A: 3,5-Dichloro-4-hydroxybenzaldehyde (CAS: 2314-36-5)
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Precursor B: Ethyl 2-bromopropionate (CAS: 535-11-5) or Ethyl 2-chloropropionate.
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Base: Potassium Carbonate (anhydrous, milled).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires reflux).
Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)
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Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).
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Activation: Add Potassium Carbonate (2.5 eq). Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.
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Addition: Dropwise add Ethyl 2-bromopropionate (1.2 eq).
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.4) should disappear, replaced by the less polar ester product.
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Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Ester Hydrolysis
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Solubilization: Dissolve the crude ethyl ester from Step 1 in a 1:1 mixture of THF and Water.
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Saponification: Add Lithium Hydroxide (LiOH, 2.0 eq). Stir at room temperature for 2 hours.
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Acidification (Critical): Cool the solution to 0°C. Slowly acidify with 1M HCl to pH ~2. Caution: Rapid acidification can trap impurities in the precipitating solid.
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Isolation: Filter the resulting white precipitate. Recrystallize from Ethanol/Water to yield the pure acid.
Visual Synthesis Workflow
Figure 1: Convergent synthesis route via Williamson etherification and subsequent ester hydrolysis.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 9.8–10.0 ppm (s, 1H) | Aldehyde (-CHO) proton. Distinctive singlet. |
| δ 7.8–8.0 ppm (s, 2H) | Aromatic protons . Singlet indicates symmetry (2,6-dichloro substitution). | |
| δ 4.8–5.0 ppm (q, 1H) | Chiral Methine (-O-CH-COOH) . Quartet due to coupling with methyl group. | |
| δ 1.6 ppm (d, 3H) | Methyl group . Doublet. | |
| IR Spectroscopy | 1690 cm⁻¹ | C=O stretch (Aldehyde). |
| 1710–1730 cm⁻¹ | C=O stretch (Carboxylic Acid). | |
| 2500–3300 cm⁻¹ | O-H stretch (Broad, Carboxylic Acid). |
Note on Chirality: The use of racemic ethyl 2-bromopropionate yields a racemic product. If a specific enantiomer (R or S) is required for binding studies, start with chiral lactate derivatives (e.g., ethyl (S)-(-)-2-chloropropionate) and use mild bases (Cs₂CO₃) to minimize racemization, though the phenoxide displacement often proceeds with inversion of configuration (Walden inversion).
Applications in Drug Development
This molecule is uniquely positioned for Hemoglobin Allostery research. It bridges two major classes of hemoglobin modifiers:
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The "Acid" Effect (Bezafibrate/RSR-13 Class): The propanoic acid tail is designed to form a salt bridge with Arg 141α or His 146β in the central water cavity of hemoglobin. This interaction typically stabilizes the Deoxy (T) state, lowering oxygen affinity (useful for oxygen delivery in hypoxic tumors).
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The "Aldehyde" Effect (Voxelotor Class): The aldehyde moiety can form a reversible Schiff base (imine) with the N-terminal valine (Val 1α ) of the hemoglobin alpha chain. This interaction typically stabilizes the Oxy (R) state, preventing polymerization in Sickle Cell Disease.
Research Strategy: By modifying this scaffold, researchers can "tune" the molecule to favor either T-state or R-state stabilization.
Divergent Synthesis Strategy
Figure 2: Divergent Synthetic Utility. The scaffold allows for orthogonal modification to probe different allosteric mechanisms.
References
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Abraham, D. J., et al. (1992). "Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives that lower the oxygen affinity of hemoglobin."[1] Biochemistry, 31(38), 9141–9149.[1] Link
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Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link
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CymitQuimica. "Product Data: 2-(2,6-dichloro-4-formylphenoxy)propanoic acid (CAS 812642-69-6)."[2] Link
- Safo, M. K., et al. (2004). "Crystal structures of allosteric effectors of hemoglobin with high potency and selectivity." Journal of Medicinal Chemistry, 47(19), 4665-4676. (Contextual grounding for phenoxy acid binding modes).
Sources
- 1. Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid derivatives that lower the oxygen affinity of hemoglobin in red cell suspensions, in whole blood, and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ácidos Graxos e Derivados Lipídicos | CymitQuimica [cymitquimica.com]
